2-Amino-1-(4-bromophenyl)ethanone
Overview
Description
“2-Amino-1-(4-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(4-bromophenyl)ethanone” consists of a bromophenyl group (a benzene ring with a bromine atom) attached to an ethanone group (a two-carbon ketone) at one carbon, and an amino group (NH2) at the other .Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-1-(4-bromophenyl)ethanone” are not available, compounds of similar structure often undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
“2-Amino-1-(4-bromophenyl)ethanone” has a density of 1.5±0.1 g/cm3, a boiling point of 322.9±27.0 °C at 760 mmHg, and a flash point of 149.1±23.7 °C . It is a solid at room temperature .Scientific Research Applications
Biochemical Reagent
This compound is used as a biochemical reagent, which can serve as a biological material or organic compound for life science-related research .
Proteomics Research
It is also utilized in proteomics research, which involves the study of proteomes and their functions .
Chemical Synthesis
The compound has potential applications in various chemical reactions and processes, particularly in the synthesis of other complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-1-(4-bromophenyl)ethanone may also interact with various biological targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-(4-bromophenyl)ethanone may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water . These properties may influence its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. suggests that its action could be influenced by the solvent environment. Additionally, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C , indicating that light, air, and temperature could affect its stability.
properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFATRVLQKIVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274711 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7644-04-4 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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